molecular formula C31H28ClN3O6 B14118908 5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

カタログ番号: B14118908
分子量: 574.0 g/mol
InChIキー: YLOCAUOLIXYYCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a multifunctional heterocyclic molecule featuring a 1,2-dihydroquinolin-2-one core substituted with a 6-chloro group and a 4-phenyl moiety. Attached to this core is a 4,5-dihydro-1H-pyrazole ring bearing a 3,4-dimethoxyphenyl group at position 3. The pyrazole is further linked to a pentanoic acid chain via a ketone group at position 1. Its design integrates pharmacophoric elements from quinoline (aromatic stacking) and pyrazole (hydrogen bonding), commonly exploited in drug discovery for targeting enzymes or receptors.

特性

分子式

C31H28ClN3O6

分子量

574.0 g/mol

IUPAC名

5-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C31H28ClN3O6/c1-40-25-14-11-19(15-26(25)41-2)24-17-23(34-35(24)27(36)9-6-10-28(37)38)30-29(18-7-4-3-5-8-18)21-16-20(32)12-13-22(21)33-31(30)39/h3-5,7-8,11-16,24H,6,9-10,17H2,1-2H3,(H,33,39)(H,37,38)

InChIキー

YLOCAUOLIXYYCE-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology with other pentanoic acid derivatives bearing substituted pyrazole and quinoline moieties. Below is a comparative analysis based on available data:

Property Target Compound Analog 1 (5-[5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid) Analog 2 (5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid)
Molecular Formula C₃₀H₂₆ClN₃O₆ C₂₂H₂₄N₂O₅ C₂₅H₂₄ClN₃O₅
Molecular Weight ~560.0 g/mol (calculated) 396.44 g/mol 481.94 g/mol
Key Substituents 6-Cl, 4-phenyl (quinoline); 3,4-dimethoxyphenyl (pyrazole) 2-methoxyphenyl, 4-methoxyphenyl (pyrazole) 2-Cl, 6,7-dimethoxy (quinoline); phenyl (pyrazole)
logP ~3.27 (estimated) 3.27 ~3.8 (predicted)
Hydrogen Bond Acceptors 8 8 9
Polar Surface Area ~70 Ų 70.4 Ų ~85 Ų (estimated)
Synthetic Complexity High (multiple heterocycles, stereochemistry) Moderate (fewer substituents) High (chloro and dimethoxy groups on quinoline)

Key Differences and Implications

Analog 2’s 6,7-dimethoxyquinoline core introduces additional hydrogen bond acceptors, raising its polar surface area and possibly improving target binding specificity .

Chlorine vs. Methoxy Groups: The 6-chloro substituent on the quinoline in the target compound may enhance metabolic stability compared to methoxy groups in Analog 2, as chlorine is less prone to oxidative demethylation .

Biological Activity Predictions: Analog 1’s lower molecular weight (396.44 g/mol) and balanced logP (3.27) suggest better oral bioavailability than the target compound, which has a higher molecular weight (~560 g/mol) and similar logP . Analog 2’s chloro-quinoline moiety may confer stronger anti-inflammatory or antimicrobial activity, as chloro-substituted quinolines are known for such effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。